molecular formula C18H22N2O7 B14885579 6-[[(3,4,5-trimethoxybenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic Acid

6-[[(3,4,5-trimethoxybenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic Acid

Cat. No.: B14885579
M. Wt: 378.4 g/mol
InChI Key: DPMRZNFQMHZCNZ-UHFFFAOYSA-N
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Description

4-Cyclohexene-1,2-dicarboxylic acid, mono[2-(3,4,5-trimethoxybenzoyl)hydrazide] is an organic compound that features a cyclohexene ring substituted with carboxylic acid groups and a hydrazide derivative of trimethoxybenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexene-1,2-dicarboxylic acid, mono[2-(3,4,5-trimethoxybenzoyl)hydrazide] typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexene-1,2-dicarboxylic acid, mono[2-(3,4,5-trimethoxybenzoyl)hydrazide] can undergo various chemical reactions, including:

    Oxidation: The cyclohexene ring can be oxidized to form corresponding diols or ketones.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Products may include cyclohexene diols or cyclohexanone derivatives.

    Reduction: Products may include cyclohexanol derivatives.

    Substitution: Products will vary depending on the substituent introduced.

Scientific Research Applications

4-Cyclohexene-1,2-dicarboxylic acid, mono[2-(3,4,5-trimethoxybenzoyl)hydrazide] has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-cyclohexene-1,2-dicarboxylic acid, mono[2-(3,4,5-trimethoxybenzoyl)hydrazide] involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trimethoxybenzoyl moiety may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclohexene-1,2-dicarboxylic acid: A precursor in the synthesis of the target compound.

    3,4,5-Trimethoxybenzoic acid hydrazide: Shares the hydrazide functional group and trimethoxybenzoyl moiety.

Uniqueness

4-Cyclohexene-1,2-dicarboxylic acid, mono[2-(3,4,5-trimethoxybenzoyl)hydrazide] is unique due to the combination of the cyclohexene ring with the hydrazide derivative of trimethoxybenzoic acid. This structural combination imparts distinct chemical properties and potential biological activities not found in the individual components.

Properties

Molecular Formula

C18H22N2O7

Molecular Weight

378.4 g/mol

IUPAC Name

6-[[(3,4,5-trimethoxybenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C18H22N2O7/c1-25-13-8-10(9-14(26-2)15(13)27-3)16(21)19-20-17(22)11-6-4-5-7-12(11)18(23)24/h4-5,8-9,11-12H,6-7H2,1-3H3,(H,19,21)(H,20,22)(H,23,24)

InChI Key

DPMRZNFQMHZCNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)C2CC=CCC2C(=O)O

Origin of Product

United States

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